molecular formula C8H11NO2S B14660598 2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester CAS No. 51110-21-5

2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester

Cat. No.: B14660598
CAS No.: 51110-21-5
M. Wt: 185.25 g/mol
InChI Key: PZFLATCPEJSIMF-UHFFFAOYSA-N
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Description

2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester is an organic compound with a unique structure that includes an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester typically involves the reaction of 2-butenoic acid derivatives with isothiocyanate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, adhering to industrial standards and regulations.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Thiourea derivatives or esters.

Scientific Research Applications

2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester involves its interaction with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. The molecular targets and pathways involved include thiol groups on cysteine residues and amine groups on lysine residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 3-methyl-, ethyl ester
  • 2-Butenoic acid, 3-methyl-, methyl ester
  • 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester

Uniqueness

2-Butenoic acid, 2-isothiocyanato-3-methyl-, ethyl ester is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This functional group allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

CAS No.

51110-21-5

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

ethyl 2-isothiocyanato-3-methylbut-2-enoate

InChI

InChI=1S/C8H11NO2S/c1-4-11-8(10)7(6(2)3)9-5-12/h4H2,1-3H3

InChI Key

PZFLATCPEJSIMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C)N=C=S

Origin of Product

United States

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